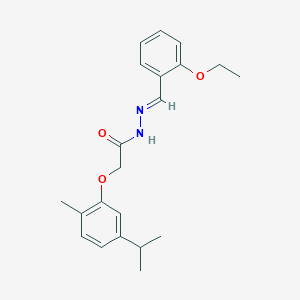
N-cycloheptyl-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cycloheptyl-3,4-dimethoxybenzamide, also known as CDMB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CDMB is a member of the benzamide family of compounds and is known for its ability to modulate certain biological pathways. In
Scientific Research Applications
1. Potential Applications in Drug Development:
- The search for synthetic opioids as alternatives to opium-based derivatives, such as N-cycloheptyl-3,4-dimethoxybenzamide, has been a significant area of drug development. This pursuit aims to identify compounds with more favorable side-effect profiles, including reduced dependence-producing properties and abuse liability. An important source of information about these research efforts can be found in the scientific literature. The exploration of these discoveries has also been increasingly mined by large-scale producers of these materials, which are then offered for sale as ‘research chemicals’ or new psychoactive substances (NPS) (Elliott, Brandt, & Smith, 2016).
2. Evaluation in Oncological Research:
- A study evaluated the safety and dosimetry of a cellular proliferative marker, N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide (18F-ISO-1), for imaging tumor proliferation by PET in patients with newly diagnosed malignant neoplasms. This research offers insights into the potential of related compounds in cancer diagnosis and treatment (Dehdashti et al., 2013).
3. Chemical and Pharmaceutical Research:
- Studies on cyclosporine and its effects on vascular smooth muscle, as well as the development of biosensors based on nanocomposites and modified electrodes, offer indirect insights. These studies show the diverse applications of similar chemical structures in medical and biochemical research, indicating potential avenues for the application of this compound in similar contexts (Xue, Bukoski, McCarron, & Bennett, 1987); (Karimi-Maleh et al., 2014).
properties
IUPAC Name |
N-cycloheptyl-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-19-14-10-9-12(11-15(14)20-2)16(18)17-13-7-5-3-4-6-8-13/h9-11,13H,3-8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRGDZULOKUGPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2CCCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-N-[2-(3-chlorophenoxy)ethyl]-3-ethyl-N-methyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5555885.png)

![4-[(2-bromophenoxy)acetyl]morpholine](/img/structure/B5555909.png)
![2-{1-[4-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5555925.png)
![[(3R*,4R*)-1-[(3-methyl-1-benzothien-2-yl)carbonyl]-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5555931.png)
![(1-{[2-(3-chlorophenyl)-6,7-dimethoxy-3-quinolinyl]methyl}-3-piperidinyl)methanol](/img/structure/B5555940.png)
![1-(4-fluorophenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone](/img/structure/B5555946.png)
![(1S*,5R*)-3-[(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5555947.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5555950.png)
![3-(1-methyl-1H-imidazol-2-yl)-1-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]piperidine](/img/structure/B5555957.png)
![3-(2-phenylpropyl)-8-(3-pyridin-3-ylpropanoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5555958.png)
![(4aR*,7aS*)-4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-N,N-dimethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5555960.png)

![2-(3-methoxyphenyl)-N-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5555974.png)